molecular formula C25H29N7 B2454328 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 1203264-55-4

2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Cat. No. B2454328
CAS RN: 1203264-55-4
M. Wt: 427.556
InChI Key: AFVSZLJNBIPNPC-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds similar to pyridine with two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidines have diverse biological potential and many derivatives have shown promising anticancer activity .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can have various substituents that contribute to the compound’s properties and biological activity .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on the substituents present on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their structure and substituents. For example, the HOMO and LUMO energies can be calculated to estimate the chemical stability of the compound .

Scientific Research Applications

Synthesis and Properties

  • A study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, revealing compounds with significant inhibitory action. This suggests a potential application in the development of treatments for conditions like erectile dysfunction, highlighting the importance of chemical modifications for enhanced activity (Su et al., 2021).

Antimicrobial and Anticancer Activity

  • Research on pyrazolo[1,5-a]pyrimidine derivatives showed antibacterial activity and provided biophysical insights into their interactions with plasma proteins. This suggests these compounds' potential as antibacterial agents and their interaction mechanisms with biological targets (He et al., 2020).
  • Another study synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for anticancer activity against human breast adenocarcinoma cell lines. Compounds displayed potent inhibitory activity, suggesting a pathway for developing new anticancer agents (Abdellatif et al., 2014).

Inhibition of Enterovirus Replication

  • Pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity, demonstrating specificity for human enteroviruses, particularly coxsackieviruses, with nanomolar concentrations inhibiting virus replication. This highlights the potential of these compounds as selective antiviral agents (Chern et al., 2004).

Structural Analysis

  • The structure of a 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivative was characterized, providing insight into its chemical and physical properties. Understanding the structural attributes of such compounds can guide the design of functional materials and pharmaceuticals (Karczmarzyk & Malinka, 2004).

Mechanism of Action

Many pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its structure and biological activity. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7/c1-16-7-6-8-21(13-16)23-20(5)24-26-19(4)15-22(32(24)29-23)30-9-11-31(12-10-30)25-27-17(2)14-18(3)28-25/h6-8,13-15H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSZLJNBIPNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=NC(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

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